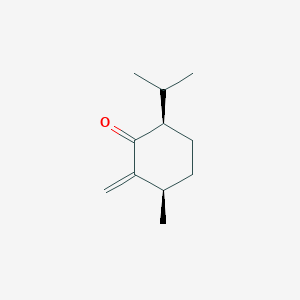
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one, also known as Carvone, is a natural terpenoid that is found in various plants, including caraway, spearmint, and dill. Carvone has a unique odor and flavor, which makes it a popular ingredient in the food and cosmetic industry. However, in recent years, carvone has gained attention in the scientific community due to its potential therapeutic properties.
Mechanism Of Action
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one's mechanism of action is not yet fully understood. However, studies have shown that carvone can modulate various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer progression. (3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one has also been shown to modulate the expression of various genes involved in cancer progression, including cyclin D1 and Bcl-2.
Biochemical and physiological effects:
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one has been shown to have various biochemical and physiological effects. Studies have shown that carvone can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, carvone has been shown to have antimicrobial properties, with studies indicating that carvone can inhibit the growth of various bacteria and fungi. (3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one has also been shown to have antioxidant properties, with studies indicating that carvone can scavenge free radicals and protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one has several advantages for lab experiments. (3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one is readily available and can be synthesized using simple methods. Additionally, carvone is relatively inexpensive, making it an attractive compound for researchers. However, carvone's low solubility in water can limit its use in certain experiments.
Future Directions
There are several future directions for carvone research. One potential direction is the development of carvone-based therapies for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to elucidate carvone's mechanism of action and to identify potential molecular targets. Finally, studies are needed to determine the safety and efficacy of carvone-based therapies in humans.
Conclusion:
In conclusion, carvone is a natural terpenoid that has potential therapeutic properties. (3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one exhibits anti-inflammatory, antimicrobial, and antioxidant properties and has potential anticancer properties. (3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one can be synthesized using various methods and is readily available. However, further studies are needed to fully understand carvone's mechanism of action and to identify potential molecular targets.
Synthesis Methods
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one can be synthesized through various methods, including the oxidation of limonene, a terpenoid found in citrus fruits, or through the isomerization of carvone oxide. The most common method of synthesis is through the reduction of carvone oxide using sodium borohydride.
Scientific Research Applications
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one has been extensively studied for its potential therapeutic properties. Studies have shown that carvone exhibits anti-inflammatory, antimicrobial, and antioxidant properties. Additionally, carvone has been shown to have potential anticancer properties, with studies indicating that carvone can inhibit the growth of cancer cells.
properties
CAS RN |
129647-34-3 |
|---|---|
Product Name |
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one |
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-7(2)10-6-5-8(3)9(4)11(10)12/h7-8,10H,4-6H2,1-3H3/t8-,10-/m1/s1 |
InChI Key |
IRMRWAWQVBGNMC-PSASIEDQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C(=O)C1=C)C(C)C |
SMILES |
CC1CCC(C(=O)C1=C)C(C)C |
Canonical SMILES |
CC1CCC(C(=O)C1=C)C(C)C |
synonyms |
Cyclohexanone, 3-methyl-2-methylene-6-(1-methylethyl)-, (3R,6R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




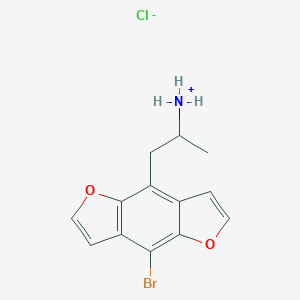





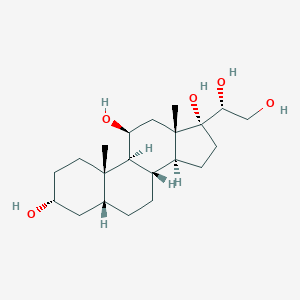
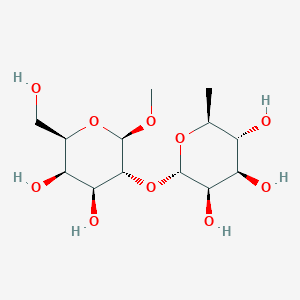
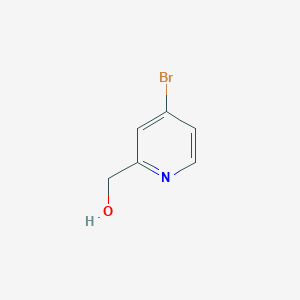


![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)
